2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
CAS No.:
Cat. No.: VC14642154
Molecular Formula: C11H11N5O5S
Molecular Weight: 325.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N5O5S |
|---|---|
| Molecular Weight | 325.30 g/mol |
| IUPAC Name | [2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate |
| Standard InChI | InChI=1S/C11H11N5O5S/c1-6-14-15-10(22-6)12-8(18)5-21-9(19)4-16-3-2-7(17)13-11(16)20/h2-3H,4-5H2,1H3,(H,12,15,18)(H,13,17,20) |
| Standard InChI Key | OPUYYGRRWQZJEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₁H₁₁N₅O₅S, reflects its heterocyclic composition, with a molecular weight of 325.30 g/mol. Its IUPAC name, [2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate, delineates the connectivity of its two primary subunits:
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A 5-methyl-1,3,4-thiadiazole ring substituted at the 2-position by an amino-oxoethyl group.
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A 2,4-dioxo-3,4-dihydropyrimidine unit linked via an acetoxy bridge.
The canonical SMILES notation, CC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O, further clarifies the spatial arrangement of atoms and bonding patterns.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₅O₅S |
| Molecular Weight | 325.30 g/mol |
| IUPAC Name | [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate |
| SMILES | CC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O |
| InChI Key | OPUYYGRRWQZJEA-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Properties
The compound’s 1,3,4-thiadiazole ring contributes to its aromatic character and metabolic stability, while the pyrimidine-2,4-dione moiety introduces hydrogen-bonding capabilities critical for biological interactions . Fourier-transform infrared (FTIR) spectroscopy of analogous thiadiazole derivatives reveals characteristic absorption bands for N–H stretching (3200–3300 cm⁻¹), C=O vibrations (1650–1750 cm⁻¹), and C–S–C linkages (600–700 cm⁻¹) . Nuclear magnetic resonance (NMR) data for related compounds suggest distinct proton environments for the thiadiazole methyl group (δ ≈ 2.5 ppm) and pyrimidine ring protons (δ ≈ 6.0–8.0 ppm).
Biological Activity and Mechanism of Action
Metabolic and Enzymatic Interactions
Preliminary studies on structurally related compounds suggest activity against enzymes involved in purine metabolism and oxidative stress pathways. For example, thiadiazole-acetate derivatives have shown inhibitory effects on xanthine oxidase (IC₅₀ ≈ 5–10 μM), a target for gout treatment . This activity is attributed to the compound’s ability to mimic the planar structure of xanthine, blocking substrate access to the enzyme’s active site.
Comparative Analysis with Established Therapeutics
Structural Analogues in Antiviral Therapy
The compound shares structural motifs with several clinically approved antiviral agents:
Table 2: Comparison with Reference Antiviral Compounds
| Compound | Structure Class | Target Virus | EC₅₀ (μg/mL) |
|---|---|---|---|
| Ribavirin | Nucleoside analog | Hepatitis C | 10–50 |
| Adefovir | Nucleotide analog | Hepatitis B | 0.1–0.5 |
| This compound | Thiadiazole-pyrimidine hybrid | HBV (predicted) | Under study |
While existing nucleoside analogs exhibit superior potency (EC₅₀ < 1 μg/mL), the hybrid structure of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate offers a novel mechanism to circumvent drug resistance, a growing concern in antiviral therapy .
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